

JNJ-47965567 in vitro characterization studies

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An In-Depth Technical Guide to the In Vitro Characterization of JNJ-47965567

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the in vitro characterization of **JNJ-47965567**, a potent, selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor, an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a range of CNS disorders, making antagonists like **JNJ-47965567** valuable research tools.[1][6]

Quantitative Data Summary

The in vitro pharmacological profile of **JNJ-47965567** has been extensively characterized through a variety of binding and functional assays across multiple species and cell systems.

Binding Affinity

Radioligand binding assays were conducted to determine the affinity of **JNJ-47965567** for the P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma cells overexpressing either the human or rat P2X7 receptor, with [³H]-A-804598 as the radioligand.[1] **JNJ-47965567** demonstrated high affinity by displacing the radioligand in a concentration-dependent manner.[1]



Species	Receptor	Parameter	Value (pKi ± SEM)	Reference
Human	Recombinant P2X7	Affinity	7.9 ± 0.07	[1][2][3]
Rat	Recombinant P2X7	Affinity	8.7 ± 0.07	[1][3]

Functional Potency

The functional antagonist activity of **JNJ-47965567** was assessed by its ability to inhibit agonist-induced cellular responses. The primary assays measured changes in intracellular calcium concentration and the release of the pro-inflammatory cytokine Interleukin- 1β (IL- 1β).

Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells[1]

Species	Receptor	Agonist	Parameter	Value (pIC₅₀ ± SEM)
Human	Recombinant P2X7	Bz-ATP	Potency	8.3 ± 0.08
Macaque	Recombinant P2X7	Bz-ATP Potency		8.6 ± 0.1
Dog	Recombinant P2X7	Bz-ATP	Potency	8.5 ± 0.2
Rat	Recombinant P2X7	Bz-ATP	Potency	7.2 ± 0.08
Mouse	Recombinant P2X7	Bz-ATP	Potency	7.5 ± 0.1

Table 3: Inhibition of Agonist-Induced Responses in Native Systems



System	Species	Response Measured	Parameter	Value (pIC₅₀ ± SEM)	Reference
Human Whole Blood	Human	IL-1β Release	Potency	6.7 ± 0.07	[1][2][3]
Human Monocytes	Human	IL-1β Release	Potency	7.5 ± 0.07	[1][2][3]
Rat Microglia	Rat	IL-1β Release	Potency	7.1 ± 0.1	[1][2][3]
Rat Astrocytes	Rat	Calcium Flux	Potency	7.5 ± 0.4	[1]
Murine Macrophages (J774)	Mouse	Ethidium+ Uptake	IC50	54 ± 24 nM	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The core in vitro characterization of **JNJ-47965567** involved recombinant systems for initial screening and native cells to confirm pharmacology in a more physiologically relevant context.

Radioligand Binding Assay (Competitive)

- Objective: To determine the binding affinity (pKi) of JNJ-47965567 at the human and rat P2X7 receptors.
- Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing the respective P2X7 receptor isoform.[1]
- Radioligand: [3H]-A-804598, a known P2X7 antagonist.[1]
- Procedure:
 - Membrane preparations were incubated with a fixed concentration of [3H]-A-804598.



- Increasing concentrations of the unlabeled competitor (JNJ-47965567) were added to the incubation mixture.
- The mixture was incubated to allow for binding equilibrium to be reached.
- Bound and free radioligand were separated via filtration.
- The amount of bound radioactivity was quantified using liquid scintillation counting.
- Data were analyzed to calculate the IC₅₀ value, which was then converted to the affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Bz-ATP-Induced Calcium Flux

- Objective: To measure the functional potency (pIC₅₀) of JNJ-47965567 in blocking P2X7 channel activation.
- Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species (human, rat, mouse, dog, macaque).[1]
- Procedure:
 - Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
 - Cells were pre-incubated with varying concentrations of JNJ-47965567 or vehicle control.
 - The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and subsequent calcium influx.[1]
 - Changes in intracellular calcium concentration were monitored in real-time by measuring fluorescence intensity.
 - The concentration-response curves were used to determine the IC₅₀ values for JNJ-47965567's inhibition of the Bz-ATP response.



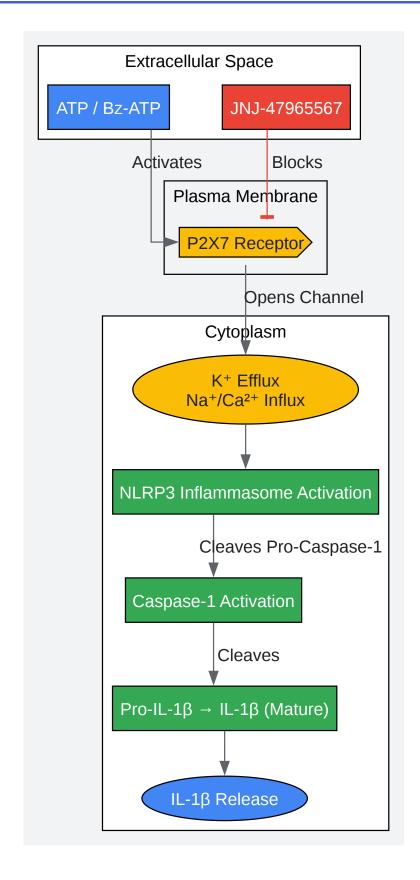
Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1β Release

- Objective: To confirm the antagonist activity of JNJ-47965567 in native immune cells by measuring the blockade of a key downstream inflammatory signal.
- Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat microglia.[1]
- Procedure:
 - Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and components of the NLRP3 inflammasome.[1]
 - Antagonist Incubation: The primed cells were then incubated with various concentrations of JNJ-47965567.
 - Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3 inflammasome assembly, caspase-1 activation, and the cleavage and release of mature IL-1β.[6]
 - Quantification: The concentration of IL-1 β in the cell supernatant was measured using a specific immunoassay (e.g., ELISA).
 - The potency of JNJ-47965567 was determined by its ability to reduce IL-1β release in a concentration-dependent manner.[1]

Visualizations: Pathways and Workflows

To better illustrate the mechanisms and processes involved, the following diagrams have been generated.

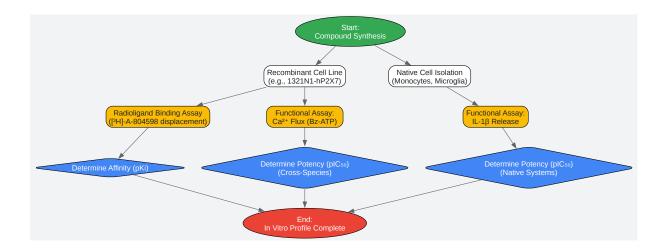




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Caption: P2X7 receptor signaling pathway leading to IL-1 β release and its inhibition by **JNJ-47965567**.



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Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like **JNJ-47965567**.

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